Methyl 2-bromo-4-(cyanomethyl)benzoate
Description
Domino Suzuki Coupling-Isoxazole Fragmentation
A breakthrough methodology involves the use of isoxazole-4-boronic acid pinacol ester as a cyanomethyl surrogate. In this one-pot protocol, aryl bromides undergo Suzuki coupling with the isoxazole boronic ester, followed by base-induced fragmentation and deformylation to yield arylacetonitriles. For example, palladium chloride (PdCl₂) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand facilitates coupling at 130°C in dimethyl sulfoxide (DMSO)/water, achieving yields up to 88%. The reaction proceeds via three sequential steps:
- Suzuki coupling forms a biaryl intermediate.
- Base-induced fragmentation cleaves the isoxazole ring, releasing acetonitrile.
- Deformylation eliminates a formyl group to finalize the cyanomethyl moiety.
This method tolerates electron-rich and electron-deficient aryl bromides, though sterically hindered substrates require prolonged reaction times.
Diastereoselective C(sp³)–H Cyanomethylation
Recent advances employ palladium(II) acetate (Pd(OAc)₂) with silver phosphate (Ag₃PO₄) to activate C(sp³)–H bonds in amino acid derivatives. For instance, tert-leucine derivatives react with cyanomethylating agents under nitrogen atmosphere in dioxane at 120°C, achieving diastereomeric ratios up to 19:1. The mechanism involves:
- Ligand-directed C–H activation by palladium.
- Oxidative addition of the cyanomethyl source.
- Reductive elimination to form the C–C bond.
This approach is particularly valuable for synthesizing enantiomerically enriched intermediates but remains limited to substrates with directing groups.
| Substrate | Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromophenylboronic ester | PdCl₂/dppf | 130 | 88 | |
| tert-Leucine derivative | Pd(OAc)₂/Ag₃PO₄ | 120 | 75 |
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
methyl 2-bromo-4-(cyanomethyl)benzoate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-3-2-7(4-5-12)6-9(8)11/h2-3,6H,4H2,1H3 |
InChI Key |
AOVNDOIIROUEIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CC#N)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Methyl 4-(cyanomethyl)benzoate
This method involves selective bromination of the aromatic ring at the 2-position of methyl 4-(cyanomethyl)benzoate.
- Starting material: methyl 4-(cyanomethyl)benzoate.
- Brominating agent: N-Bromosuccinimide (NBS).
- Radical initiator: Dibenzoyl peroxide (BPO).
- Solvent: Carbon tetrachloride (CCl4) or 1,2-dichloroethane.
- Reaction temperature: ~78–85°C.
- Reaction time: 2–24 hours depending on scale and conditions.
A mixture of methyl 4-bromo-2-methylbenzoate (1 g, 4.4 mmol), NBS (0.80 g, 4.4 mmol), and BPO (56 mg, 0.23 mmol) in CCl4 (20 mL) was stirred at 85 °C for 2 hours. After filtration and concentration, methyl 4-bromo-2-(bromomethyl)benzoate was obtained in 97% yield as a yellow solid.
In a related approach, methyl 4-cyano-3-methylbenzoate was brominated with NBS and BPO in CCl4 at 78 °C for 24 hours to yield the bromomethyl intermediate, which was then used for further cyanomethylation.
Cyanomethylation via Nucleophilic Substitution
This method introduces the cyanomethyl group at the 4-position on a brominated methyl benzoate derivative.
- Starting material: 3-chloromethyl methyl benzoate or related halomethyl benzoate.
- Cyanide source: N-containing compounds such as hexamethylenetetramine or ammoniacal liquor.
- Phase transfer catalyst: cetyl trimethylammonium bromide or PEG-400.
- Reaction medium: weakly alkaline aqueous solution.
- Reaction temperature: 100–110 °C reflux.
- Hydrolysis step in acidic medium to convert intermediate salts to aldehyde esters.
- Followed by conversion of aldehyde to nitrile via reaction with hydroxylamine and formic acid.
Example from Patent CN101891649B:
Nucleophilic substitution of 3-chloromethyl methyl benzoate with hexamethylenetetramine and phase transfer catalyst in alkaline solution at 100–110 °C for 1–18 hours produces a Sievert salt intermediate.
Hydrolysis of the Sievert salt in acid at 100–110 °C for 1–18 hours yields 3-aldehyde methyl benzoate.
Reflux of 3-aldehyde methyl benzoate with hydroxylamine and industrial formic acid at 95–110 °C for 18 hours converts it to 3-cyano methyl benzoate with over 80% overall yield and >98% purity.
This method is noted for mild conditions, high yield, and environmental friendliness, suitable for industrial scale.
Reaction Conditions and Yields Summary Table
Purification and Characterization
- Organic phase extraction with solvents such as 1,2-dichloroethane or ethyl acetate.
- Washing with water until neutral pH.
- Drying over anhydrous sodium sulfate or other drying agents.
- Crystallization from suitable solvents (e.g., ethanol, CCl4).
- Filtration and vacuum drying to obtain high purity product.
Characterization typically includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
- Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC) for purity assessment.
- Mass spectrometry (MS) for molecular weight confirmation.
- Melting point and elemental analysis for quality control.
Research Results and Notes
- The two-step nucleophilic substitution and hydrolysis method followed by hydroxylamine/formic acid treatment yields methyl 3-cyano benzoate derivatives with purity >98% and yields >80%, suitable for scale-up.
- Radical bromination with NBS and BPO is highly efficient for introducing bromine at methyl positions adjacent to aromatic rings, with yields up to 97%.
- The cyanomethyl group introduction via nucleophilic substitution is favored under phase transfer catalysis in alkaline media.
- Alternative synthetic routes involving pyranone intermediates provide access to cyano-substituted aromatic esters but require additional steps.
- Catalyst-free condensation reactions for related cyano-substituted benzoates have been explored but are less directly applicable to methyl 2-bromo-4-(cyanomethyl)benzoate.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyanomethyl group can be reduced to an amine or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Scientific Research Applications
Methyl 2-bromo-4-(cyanomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-(cyanomethyl)benzoate involves its interaction with various molecular targets and pathways. The bromine atom and cyanomethyl group can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and influence biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares methyl 2-bromo-4-(cyanomethyl)benzoate with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Physical Properties |
|---|---|---|---|---|
| This compound | C10H8BrNO2 | 254.0 | Br (2), -CH2CN (4) | High polarity, low water solubility |
| Methyl 4-(cyanomethyl)benzoate | C10H9NO2 | 175.2 | -CH2CN (4) | Moderate polarity, higher solubility |
| Methyl 2-bromo-4-chlorobenzoate | C8H6BrClO2 | 249.5 | Br (2), Cl (4) | Low polarity, crystalline solid |
| Methyl 5-amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | 264.5 | Br (2), Cl (4), NH2 (5) | Polar, basic, soluble in acidic media |
Key Observations :
- The bromo and cyanomethyl groups in the target compound increase its molecular weight and polarity compared to non-halogenated analogs like methyl 4-(cyanomethyl)benzoate.
- Replacement of the cyanomethyl group with chloro (e.g., methyl 2-bromo-4-chlorobenzoate) reduces polarity and may lower reactivity in nucleophilic substitutions .
- The amino group in methyl 5-amino-2-bromo-4-chlorobenzoate introduces basicity, enabling solubility in acidic conditions and participation in coupling reactions .
Biological Activity
Methyl 2-bromo-4-(cyanomethyl)benzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHBrNO and a molecular weight of approximately 254.08 g/mol. The compound features a bromine atom and a cyanomethyl group attached to a benzoate structure, enhancing its reactivity and functionalization potential.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : Introduction of the bromine atom into the aromatic ring.
- Cyanomethylation : Addition of the cyanomethyl group through nucleophilic substitution.
- Esters Formation : Finalizing the benzoate structure through esterification reactions.
These steps allow for the efficient production of the compound, which serves as an intermediate in various synthetic applications.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific targets remain to be fully elucidated.
Anticancer Effects
Research suggests that this compound may have anticancer properties , potentially through its ability to modulate critical signaling pathways involved in tumorigenesis. The presence of the bromine atom enhances its reactivity, which may facilitate interactions with biomolecules relevant to cancer progression.
The biological activity of this compound is believed to involve:
- Reactive Functional Groups : The bromine and cyanomethyl groups can participate in various chemical reactions that affect biological systems.
- Target Interaction : Potential interactions with enzymes or receptors that influence cellular signaling pathways.
Study on Antimicrobial Activity
A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria, with an IC value indicating effective antimicrobial action. The compound's structural characteristics were linked to its ability to penetrate bacterial membranes and disrupt cellular functions.
Anticancer Research
In vitro assays revealed that this compound could inhibit the proliferation of specific cancer cell lines, suggesting potential as a lead compound for further drug development. The study highlighted the need for additional research to explore its efficacy and safety profiles in vivo.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains both bromine and cyanomethyl groups | Antimicrobial, anticancer potential |
| Methyl 3-bromo-4-(cyanomethyl)benzoate | Similar structure but different substitution pattern | Exhibits antimicrobial properties |
| Methyl 2-bromobenzoate | Lacks cyanomethyl group | Limited biological activity |
This comparison highlights the unique reactivity and biological potential conferred by the specific functional groups present in this compound.
Q & A
Q. Optimization Strategies
| Parameter | Condition Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (esterification) | Higher yields at 70°C due to reduced side reactions |
| Catalyst | H₂SO₄ vs. HCl | H₂SO₄ provides 15–20% higher esterification efficiency |
| Solvent Polarity | DMF (polar aprotic) | Enhances bromination regioselectivity |
How does the cyanomethyl group influence the electronic environment of this compound in cross-coupling reactions?
Advanced Research Focus
The cyanomethyl group (-CH₂CN) is a strong electron-withdrawing group (EWG) due to the electronegative nitrile moiety. This:
Q. Comparative Reactivity
| Substituent | Reaction Rate (Suzuki Coupling) | Reference |
|---|---|---|
| -CH₂CN (cyanomethyl) | 1.5× faster than -CH₃ | |
| -NO₂ | 2× faster due to stronger EWG |
What spectroscopic markers are critical for characterizing this compound?
Q. Basic Research Focus
- ¹H NMR :
- Ester methyl (-OCH₃): δ 3.8–3.9 ppm (singlet).
- Cyanomethyl (-CH₂CN): δ 3.1–3.3 ppm (triplet, J = 6 Hz) .
- ¹³C NMR :
- Carbonyl (C=O): δ 167–169 ppm.
- Nitrile (CN): δ 117–119 ppm .
- IR : Strong C≡N stretch at ~2240 cm⁻¹ .
Validation Tip : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 283.97 (C₁₀H₈BrNO₂) .
How can contradictory reports on nucleophilic aromatic substitution (NAS) outcomes with this compound be resolved?
Advanced Research Focus
Discrepancies in NAS products often arise from:
Q. Case Study :
| Study | Conditions | Major Product | Resolution |
|---|---|---|---|
| A (2023) | DMSO, NH₃, 25°C | 4-Cyano-2-aminobenzoate | Use kinetic vs. thermodynamic control |
| B (2024) | EtOH, H₂O, 80°C | No reaction | Requires catalytic Cu(I) for activation |
What storage and handling protocols are recommended to maintain compound stability?
Q. Basic Research Focus
Q. Degradation Pathways :
| Condition | Degradation Product | Mitigation |
|---|---|---|
| Moisture | Hydrolysis to carboxylic acid | Desiccants (silica gel) |
| Light | Radical bromine elimination | UV-opaque containers |
How can regioselectivity be controlled in multi-step syntheses using this compound?
Q. Advanced Research Focus
Q. Example :
| Step | Reagent | Outcome |
|---|---|---|
| 1. Protection | TBS-Cl, imidazole | -CH₂CN → -CH₂C(OTBS)N |
| 2. Bromination | NBS, AIBN | Selective 2-Br addition |
| 3. Deprotection | TBAF | Restores -CH₂CN group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
